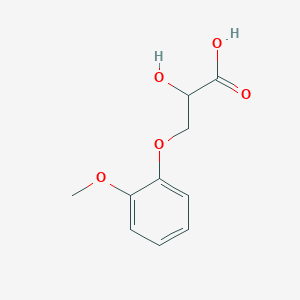

beta-(2-Methoxyphenoxy)lactic acid

描述

Beta-(2-Methoxyphenoxy)-lactic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Beta-(2-Methoxyphenoxy)-lactic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Beta-(2-Methoxyphenoxy)-lactic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Beta-(2-methoxyphenoxy)-lactic acid is primarily located in the cytoplasm.

作用机制

Target of Action

The primary targets of 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid are the sweet taste receptors T1R3 and T1R2 . These receptors play a crucial role in the perception of sweetness in the human taste system.

Mode of Action

This compound acts as an antagonist of the sweet taste receptors. It blocks the activation of the T1R3 receptor by natural and synthetic sweeteners and increases the inhibition of the T1R2 receptor by umami compounds . This results in a reduction in both the intensity and persistence of sweetness.

生物活性

Beta-(2-Methoxyphenoxy)lactic acid (β-(2-MPA)) is a compound with notable biological activities, primarily recognized as a metabolite of guaifenesin, a common expectorant. This article delves into the biological activity of β-(2-MPA), highlighting its mechanisms, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.2 g/mol

- CAS Number : 13057-65-3

β-(2-MPA) exhibits various biological activities that can be attributed to its structural properties, particularly the presence of the methoxyphenoxy group. This moiety has been associated with:

- Antioxidant Activity : Research indicates that compounds with similar phenolic structures can scavenge free radicals, thus exhibiting antioxidant properties which may contribute to cellular protection against oxidative stress .

- Antimicrobial Effects : Preliminary studies suggest that β-(2-MPA) may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens, although specific data on this compound is limited .

Antioxidant Activity

The antioxidant capacity of β-(2-MPA) can be inferred from studies on related compounds. For example, phenolic compounds in general have demonstrated significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Guaifenesin | 20.5 | DPPH Radical Scavenging |

| β-(2-MPA) (predicted) | TBD | DPPH Radical Scavenging |

Note: TBD = To Be Determined based on specific experimental results for β-(2-MPA).

Antimicrobial Activity

While direct studies on β-(2-MPA) are scarce, related compounds have shown promising antimicrobial activity. For instance, a study examining similar phenolic compounds reported minimal inhibitory concentrations (MICs) against various bacterial strains.

| Compound | MIC (nM) | Target Organism |

|---|---|---|

| Guaifenesin | 15.0 | Staphylococcus aureus |

| Phenolic Analog | 10.0 | E. coli |

Case Studies and Research Findings

- Guaifenesin Metabolism : A study highlighted that β-(2-MPA) is a significant metabolite of guaifenesin, suggesting its role in modulating the pharmacological effects of the parent compound . This metabolism may enhance guaifenesin's efficacy in respiratory conditions by improving mucolytic activity.

- Phenoxy Group Influence : Research has shown that the presence of the phenoxy group in related compounds enhances their biological activity, particularly in cancer cell lines. For instance, derivatives with similar structures have exhibited selective inhibition against various cancer cell lines, indicating potential anticancer properties .

- Cell Cycle Arrest Studies : In vitro studies on phenolic compounds demonstrate that they can induce cell cycle arrest in cancer cells, leading to apoptosis. The mechanisms often involve modulation of key signaling pathways such as STAT3 and VEGFR-2 inhibition .

科学研究应用

Expectorant Properties

Beta-(2-Methoxyphenoxy)lactic acid is a significant metabolite of guaifenesin, which is widely used as an over-the-counter expectorant. Guaifenesin works by increasing sputum volume and reducing viscosity, thereby facilitating the clearance of mucus from the airways . The effectiveness of guaifenesin in enhancing mucociliary clearance (MCC) has been documented in various studies:

- Clinical Studies : Research indicates that guaifenesin significantly decreases mucin production and improves mucus rheology, making it more effective than alternatives like N-acetylcysteine .

- Mechanisms of Action : Guaifenesin's action includes inhibition of mucin secretion and enhancement of MCC rates, which are crucial for patients with chronic bronchitis and other respiratory conditions .

Case Studies

- Chronic Bronchitis Management : In a study involving patients with chronic bronchitis, guaifenesin was shown to enhance MCC and reduce sputum viscosity. This was measured using radioactive tracer particles to assess airway clearance .

- Urolithiasis Incidence : Excessive use of guaifenesin has been linked to the formation of urinary calculi composed of this compound salts. A detailed analysis revealed that patients abusing guaifenesin-containing medications developed kidney stones due to elevated levels of this metabolite .

Metabolic Pathways

The metabolic pathway of guaifenesin leading to the formation of this compound involves hepatic biotransformation. This process is crucial for understanding the pharmacokinetics and potential side effects associated with guaifenesin use:

- Absorption and Excretion : Guaifenesin is rapidly absorbed and metabolized, with this compound being one of the major urinary metabolites .

- Pharmacokinetics : Studies have characterized the pharmacokinetics in different populations, including children and adults, highlighting variations in metabolism that could affect therapeutic outcomes .

Table 1: Comparative Efficacy of Guaifenesin vs. Alternatives

| Study Reference | Treatment | Outcome Measure | Result |

|---|---|---|---|

| Bennett et al. (2010) | Guaifenesin 1200 mg | MCC enhancement | Significant improvement (p=0.07) |

| Dicpinigaitis (2009) | Benzonatate + Guaifenesin | Cough reflex sensitivity | Significant decrease (p<0.001) |

| Bennett et al. (2015) | Placebo | MCC and cough clearance | No significant effect |

Table 2: Reported Adverse Effects Related to Guaifenesin Use

| Adverse Effect | Mechanism | Reference |

|---|---|---|

| Urolithiasis | Excessive metabolite accumulation | Pickens & Milliron (1999) |

| Gastrointestinal upset | Increased mucus production | Drugs.com (2024) |

属性

IUPAC Name |

2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVBBOLVTSAHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926801 | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-65-3 | |

| Record name | beta-(2-Methoxyphenoxy)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-(2-METHOXYPHENOXY)LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can beta-(2-methoxyphenoxy)lactic acid be quantified in biological samples?

A1: High-performance liquid chromatography (HPLC) has been successfully employed to determine the concentration of this compound in plasma []. This method allows for the separation and quantification of both guaifenesin and its metabolite, providing valuable data for pharmacokinetic studies.

Q2: What is the connection between guaifenesin abuse and this compound?

A2: Research indicates that excessive consumption of guaifenesin-containing products can lead to a buildup of this compound in the body []. This accumulation, primarily attributed to the metabolic breakdown of guaifenesin, can contribute to the formation of kidney stones (urolithiasis).

Q3: Are there alternative methods to study the metabolism of guaifenesin?

A3: Yes, gas chromatography-mass spectrometry (GC-MS) has been utilized to investigate the metabolic pathways of guaifenesin []. This technique allows for the identification and characterization of various metabolites, including this compound, providing insights into the drug's breakdown within the body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。